molecular formula C20H24FNO3 B12255340 Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12255340
M. Wt: 345.4 g/mol
InChI Key: KUIXWQVXELMGAA-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a unique structure with a cyclohexylmethyl group, a fluorine atom, and an ethyl ester, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexylmethyl group, fluorine atom, and ethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents.

Scientific Research Applications

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological processes and interactions at the molecular level.

    Medicine: Due to its quinolone core, the compound is explored for its potential antibacterial properties and therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as bacterial enzymes. The compound can inhibit the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolone derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share the quinolone core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.

Uniqueness

Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of substituents, including the cyclohexylmethyl group and ethyl ester

Properties

Molecular Formula

C20H24FNO3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C20H24FNO3/c1-3-25-20(24)16-12-22(11-14-7-5-4-6-8-14)18-10-17(21)13(2)9-15(18)19(16)23/h9-10,12,14H,3-8,11H2,1-2H3

InChI Key

KUIXWQVXELMGAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C(=C2)F)C)CC3CCCCC3

Origin of Product

United States

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